
7-Bromo-3-(methylthio)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-(methylthio)-1H-indazole is a heterocyclic compound that features a bromine atom at the 7th position and a methylthio group at the 3rd position on the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(methylthio)-1H-indazole typically involves the bromination of 3-(methylthio)-1H-indazole. One common method is to treat 3-(methylthio)-1H-indazole with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions. The reaction is usually carried out at room temperature to ensure regioselective bromination at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(methylthio)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: 7-Amino-3-(methylthio)-1H-indazole or 7-Thio-3-(methylthio)-1H-indazole.
Oxidation: 7-Bromo-3-(methylsulfinyl)-1H-indazole or 7-Bromo-3-(methylsulfonyl)-1H-indazole.
Reduction: 3-(Methylthio)-1H-indazole.
Scientific Research Applications
7-Bromo-3-(methylthio)-1H-indazole has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(methylthio)-1H-indazole involves its interaction with specific molecular targets in biological systems. The bromine atom and the methylthio group contribute to its binding affinity and specificity towards these targets. The compound may inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1H-indazole: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.
3-(Methylthio)-1H-indazole: Lacks the bromine atom, which may influence its binding affinity and specificity.
7,8-Dibromo-3-(methylthio)-1H-indazole: Contains an additional bromine atom, which may enhance its reactivity and biological effects.
Uniqueness
7-Bromo-3-(methylthio)-1H-indazole is unique due to the presence of both the bromine atom and the methylthio group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables a range of chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H7BrN2S |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
7-bromo-3-methylsulfanyl-1H-indazole |
InChI |
InChI=1S/C8H7BrN2S/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
NFXQVPQGKQEAMX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC2=C1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


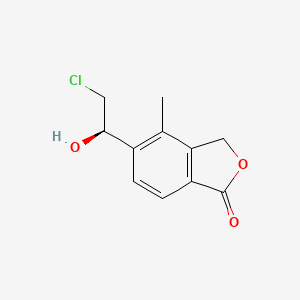
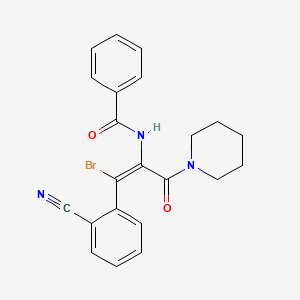
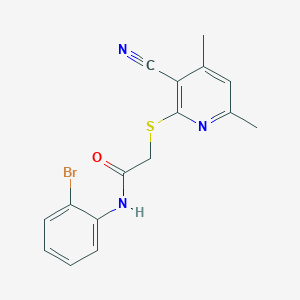
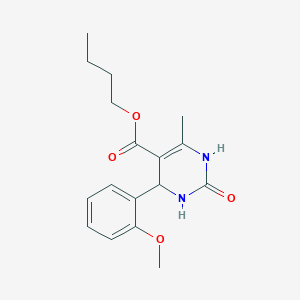
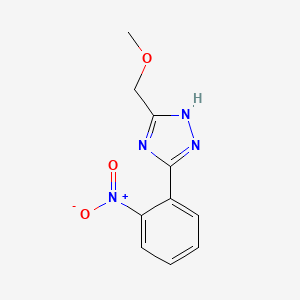

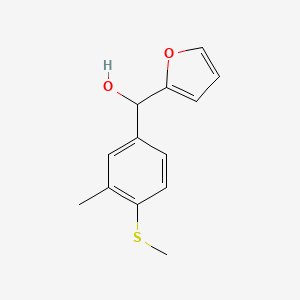
![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11774975.png)
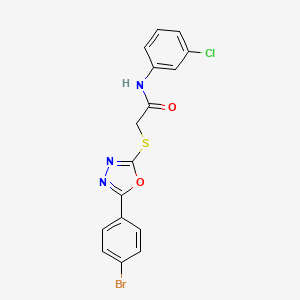

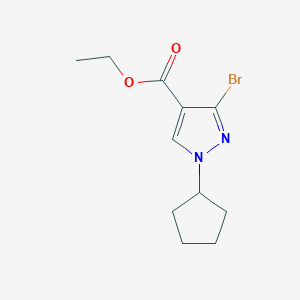
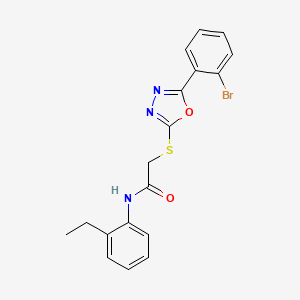
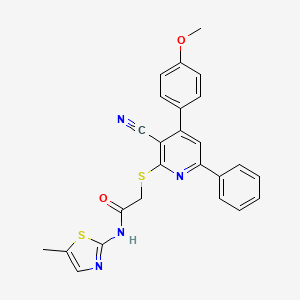
![2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile](/img/structure/B11775008.png)
